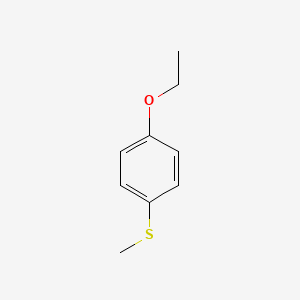

4-Ethoxyphenyl methyl sulfide

Description

Significance of Aryl Thioethers in Modern Organic Synthesis

Aryl thioethers are of paramount importance in the fields of fine chemicals, pharmaceuticals, functional materials, and organic synthesis. mdpi.com Their prevalence in many pharmaceutically important molecules underscores their role as critical building blocks in drug discovery and development. tandfonline.comresearchgate.net The development of efficient and sustainable methods for synthesizing these compounds is an active and vital area of research. mdpi.com

The utility of aryl thioethers stems from their versatility as synthetic intermediates. thieme-connect.de The sulfur atom can be oxidized to form the corresponding sulfoxides and sulfones, which are also valuable functional groups in organic chemistry. ontosight.aicdnsciencepub.com Furthermore, the carbon-sulfur bond can participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.gov Traditional methods for their synthesis often involved the use of foul-smelling and air-sensitive thiols, which has spurred the development of numerous modern, thiol-free synthetic protocols. mdpi.comresearchgate.netacs.org These newer methods often employ odorless and more stable sulfur sources, enhancing the practicality and environmental friendliness of their synthesis. mdpi.comnih.gov

Research Landscape of Substituted Aryl Methyl Sulfides, with a Focus on 4-Ethoxyphenyl Methyl Sulfide (B99878)

Substituted aryl methyl sulfides are a specific subclass of aryl thioethers that have been the subject of considerable research. cdnsciencepub.comnih.govmcmaster.ca The methylthio group can be introduced onto an aromatic ring through various synthetic strategies, often designed to be efficient and avoid the use of methanethiol (B179389), which is a malodorous and gaseous reagent. nih.govacs.org

Several innovative methods for the synthesis of aryl methyl sulfides have been developed:

Using Dimethyl Sulfoxide (B87167) (DMSO): Research has shown that DMSO can serve as the source of the thiomethyl moiety in nucleophilic aromatic substitution (SNAAr) reactions. mcmaster.ca

S-methylisothiourea sulfate (B86663): This odorless, crystalline solid has been successfully used as a substitute for methanethiol in reactions with aryl halides, promoted by cesium carbonate under transition-metal-free conditions. nih.gov

Methylthiotrimethylsilane: This reagent, in combination with cesium carbonate in DMSO, provides an effective method for the methylthiolation of nitroarenes to yield aryl methyl sulfide derivatives. tandfonline.com

Kinetic studies on the oxidation of substituted phenyl methyl sulfides have shown that the reaction rates are influenced by the nature of the substituents on the aryl ring. Electron-releasing groups tend to accelerate the rate of oxidation, indicating an electrophilic attack at the sulfur atom is the rate-determining step. cdnsciencepub.com

4-Ethoxyphenyl methyl sulfide is a specific example of a para-substituted aryl methyl sulfide. The ethoxy group at the para position is an electron-donating group, which influences the compound's reactivity in accordance with the general principles observed for this class of molecules. cdnsciencepub.com While it serves as a building block in organic synthesis, detailed research focusing exclusively on this compound is limited in publicly available literature. Its properties and reactivity are generally extrapolated from studies on the broader class of p-substituted aryl methyl sulfides.

Below are the known chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 33733-78-7 | bldpharm.comoakwoodchemical.com |

| Molecular Formula | C₉H₁₂OS | bldpharm.comoakwoodchemical.com |

| Molecular Weight | 168.26 g/mol | bldpharm.comoakwoodchemical.com |

| MDL Number | MFCD11617791 | bldpharm.comoakwoodchemical.com |

| SMILES Code | CSC1=CC=C(OCC)C=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-3-10-8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWTYVWEKJQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306335 | |

| Record name | 1-Ethoxy-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-78-7 | |

| Record name | 1-Ethoxy-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Mechanistic Studies of Aryl Thioethers

Oxidative Transformations of the Thioether Moiety

The sulfur atom in 4-ethoxyphenyl methyl sulfide (B99878) is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are of significant interest due to the prevalence of sulfoxide (B87167) and sulfone moieties in pharmaceuticals and fine chemicals. The challenge in these reactions often lies in achieving high selectivity for the desired oxidation state and avoiding over-oxidation.

Selective Oxidation to Aryl Sulfoxides

The selective conversion of aryl thioethers to aryl sulfoxides is a pivotal transformation in organic synthesis. Achieving high chemoselectivity without further oxidation to the corresponding sulfone requires mild and controllable reaction conditions. A variety of catalytic systems have been developed to address this challenge.

Several advanced catalytic systems have been engineered for the specific purpose of oxidizing thioethers to sulfoxides with high precision.

MoaZr₀.₈Ox-500 : A unique amorphous composite oxide, MoaZr₀.₈Ox-500, has demonstrated high proficiency in the selective oxidation of sulfides. This catalyst, created by supporting molybdenum species on Zr(OH)₄ and calcining at 500 °C, facilitates the synthesis of sulfoxides in as little as 30 minutes at 30 °C. Mechanistic studies, including reactive oxygen species (ROS) quenching experiments and EPR spectra, indicate that the MoaZr₀.₈Ox-500 catalyst promotes the direct heterolytic cleavage of hydrogen peroxide (H₂O₂) to produce singlet oxygen (¹O₂). This pathway bypasses the formation of intermediate superoxide (B77818) radicals (˙O²⁻), which are often responsible for the peroxidation of sulfoxides to sulfones, thus ensuring high selectivity. The presence of basic sites on the catalyst is also crucial, as it aids in the proton transfer necessary for the heterolytic cleavage of H₂O₂ semanticscholar.org.

Organocatalysts : Metal-free organocatalytic systems offer a sustainable alternative for selective sulfoxidation. For instance, peptide-based catalysts have been developed for the enantioselective oxidation of sulfides. These reactions often utilize an oxidant to form a transient, reactive peracid species from an aspartic acid residue within the peptide. This peracid then transfers an oxygen atom to the sulfur. Computational modeling suggests that dual points of noncovalent interaction between the catalyst and the substrate are key to achieving high enantioselectivity rsc.orgrsc.org. Another approach involves the use of a metal-free quinoid catalyst, 1-hexylKuQuinone (KuQ), which promotes the light-induced oxidation of thioethers to sulfoxides using molecular oxygen (O₂) as the oxidant in a fluorinated solvent researchgate.net.

| Catalyst System | Oxidant | Key Mechanistic Feature | Selectivity | Reference |

|---|---|---|---|---|

| MoaZr₀.₈Ox-500 | H₂O₂ | Direct heterolytic cleavage of H₂O₂ to ¹O₂ | High for sulfoxide | semanticscholar.org |

| Br₂/NaNO₂/H₂O | Br₂/NaNO₂ | Formation of a bromosulphonium cation followed by hydrolysis | High for sulfoxide | rsc.org |

| Peptide Organocatalyst | H₂O₂ | Transient peracid formation and dual H-bonding | High enantioselectivity | rsc.orgrsc.org |

Biocatalysis provides a highly selective and environmentally benign route to sulfoxides. Artificial and natural enzymes are capable of catalyzing the oxidation of thioethers with remarkable precision.

Flavin-containing monooxygenases (FMOs), for example, are a class of enzymes that catalyze the selective oxygenation of heteroatoms like sulfur. Purified pig liver FMO has been shown to catalyze the sulfoxidation of various thioethers, including aromatic ones. These reactions typically follow Michaelis-Menten kinetics and are dependent on cofactors like NADPH acs.org. The mechanism involves the activation of molecular oxygen by the flavin cofactor to form a reactive flavin-hydroperoxide species, which then transfers an oxygen atom to the sulfide substrate.

Similarly, Baeyer-Villiger monooxygenases can be employed for the stereoselective sulfoxidation of thioethers, offering an efficient route to chiral sulfoxides acs.org. These enzymatic systems highlight the potential of biocatalysis in achieving selectivities that are often difficult to obtain through traditional chemical methods.

Mechanistic Pathways of Over-Oxidation to Sulfones

While the goal is often selective oxidation to the sulfoxide, over-oxidation to the corresponding sulfone can occur, particularly under harsher conditions or with less selective reagents. The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether.

Studies using catalysts like titanium silicalite-1 (TS-1) with hydrogen peroxide have shown that while the oxidation of a thioether to a sulfoxide can proceed readily even without a catalyst, the subsequent oxidation of the sulfoxide to the sulfone is significantly accelerated by the catalyst. The proposed mechanism involves the formation of a titanium peroxo intermediate. The sulfur atom of the sulfoxide attacks the σ*-orbital of the peroxo moiety in this intermediate, leading to oxygen transfer and formation of the sulfone.

In other systems, the choice of oxidant plays a key role. For instance, kinetic analyses have shown that hypochlorite (B82951) can oxidize thioethers rapidly, first to the sulfoxide and subsequently to the sulfone, with the second oxidation step being considerably slower than the first rsc.org.

Mechanistic Insights into Photocatalytic Oxidations

Photocatalytic oxidation represents a green and efficient method for converting thioethers to sulfoxides, utilizing light as the energy source and often molecular oxygen as the terminal oxidant. These reactions can proceed through different mechanistic pathways depending on the photocatalyst and conditions used.

Commonly, the reaction is initiated by the photoexcitation of a sensitizer (B1316253). The excited sensitizer can then transfer energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which subsequently oxidizes the thioether (an energy transfer pathway). Alternatively, the excited sensitizer can engage in an electron transfer with the thioether or oxygen. This can lead to the formation of a sulfide radical cation and a superoxide radical anion (O₂˙⁻), which then react to form the sulfoxide (an electron transfer pathway). Trapping experiments and spectroscopic analysis are often used to distinguish between these pathways. For instance, the use of D₂O instead of H₂O can prolong the lifetime of singlet oxygen, and a resulting rate enhancement would suggest an energy transfer mechanism.

Under specific oxidative conditions, particularly in photosensitized reactions, the one-electron oxidation of an aryl thioether can occur. This process leads to the formation of a sulfur-centered radical cation (>S˙⁺) as a primary intermediate. This radical cation is a key transient species that can undergo further reactions.

One of the principal pathways for this radical cation is deprotonation at a carbon atom adjacent (in the α-position) to the sulfur. For a compound like 4-ethoxyphenyl methyl sulfide, this would involve the loss of a proton from the methyl group. This deprotonation step results in the formation of a relatively stable, carbon-centered radical known as an α-thioalkyl radical (αS). The generation of these radical intermediates opens up pathways for various C-C and C-H bond-forming reactions, distinct from the typical two-electron oxidation pathways that lead directly to sulfoxides and sulfones.

| Pathway | Initiation Step | Key Intermediates | Primary Product | Reference |

|---|---|---|---|---|

| Energy Transfer | Photoexcited sensitizer transfers energy to ³O₂ | Singlet Oxygen (¹O₂) | Sulfoxide | |

| Electron Transfer | Photoexcited sensitizer transfers electron to/from thioether | Sulfide Radical Cation (>S˙⁺), Superoxide Radical Anion (O₂˙⁻) | Sulfoxide | |

| Radical Generation | One-electron oxidation of thioether | Sulfide Radical Cation (>S˙⁺), α-Thioalkyl Radical | Products of C-C or C-H functionalization |

Electron Abstraction from Sulfide in Enzymatic Mimics

The process of electron abstraction from the sulfur atom in aryl thioethers is a key step in many biochemical oxidation reactions. Enzymatic mimics are synthetic molecules designed to replicate the function of natural enzymes, allowing for the study of these reactions under controlled conditions. In the context of this compound, these mimics facilitate the removal of a single electron from the sulfur atom to form a radical cation.

Models of enzymes like cytochrome c oxidase have been developed to study the four-electron reduction of O2 to H2O. acs.org These synthetic systems can help elucidate the fundamental steps of electron transfer. While direct studies on this compound are not prevalent, the principles derived from general aryl thioether chemistry are applicable. The formation of the radical cation, [Ar-S-R]•+, is a critical intermediate. The stability and subsequent reaction pathways of this intermediate are influenced by the electronic properties of the aryl group. The ethoxy group at the para position in this compound is an electron-donating group, which can stabilize the resulting radical cation through resonance.

Research into enzymatic mimics often focuses on understanding how enzymes can perform challenging reactions like electron transfer with high efficiency and selectivity. nih.govnih.gov These studies provide a foundational understanding of how the sulfur center in compounds like this compound would behave in a biological or biomimetic context, particularly in oxidative processes where single-electron transfer (SET) is the initial step.

Reactions at the Sulfur Center Beyond Oxidation

Beyond simple oxidation, the sulfur center of this compound is capable of undergoing a variety of other important chemical transformations.

Aryl thioethers, including this compound, readily react with alkylating agents to form sulfonium (B1226848) salts. libretexts.org This S-alkylation reaction involves the nucleophilic attack of the sulfur atom's lone pair on an electrophilic carbon atom of the alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663). thieme-connect.dejmaterenvironsci.com The resulting sulfonium salt is a positively charged species with three carbon substituents attached to the sulfur atom. thieme-connect.de

The general reaction is as follows: Ar-S-CH₃ + R-X → [Ar-S(CH₃)(R)]⁺ X⁻

These sulfonium salts are versatile synthetic intermediates. nih.gov For instance, they can be used in cross-coupling reactions or as precursors for generating aryl radicals. researchgate.net The formation of sulfonium salts from sulfides is a fundamental reaction in organosulfur chemistry, highlighting the nucleophilicity of the sulfur atom. libretexts.org The reaction conditions can be tuned, and in some cases, the use of a silver salt can promote the alkylation process. thieme-connect.de

Table 1: Examples of S-Alkylation Agents for Thioethers

| Alkylating Agent | Type | Counterion |

|---|---|---|

| Iodomethane | Alkyl Halide | Iodide |

| Dimethyl sulfate | Dialkyl Sulfate | Methyl sulfate |

| Trimethyloxonium tetrafluoroborate | Oxonium Salt | Tetrafluoroborate |

This table presents common alkylating agents used for the S-alkylation of thioethers to form sulfonium salts.

The Pummerer rearrangement is a characteristic reaction of sulfoxides, which are readily prepared by the oxidation of the corresponding sulfides like this compound. The reaction typically involves the rearrangement of a sulfoxide in the presence of an activating agent, commonly acetic anhydride (B1165640), to form an α-acyloxy thioether. wikipedia.orgsynarchive.com

The general mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to generate a highly electrophilic sulfonium ion (a thionium (B1214772) ion). chemeurope.comyoutube.com This intermediate is then trapped by a nucleophile. chemeurope.com

In the case of aryl sulfoxides, if there are no α-hydrogens, a variation known as the aromatic Pummerer reaction can occur. semanticscholar.org In this process, the electrophilic sulfur intermediate undergoes nucleophilic attack by an electron-rich aromatic ring. For a substrate derived from this compound, the activated sulfinyl group can direct a nucleophilic attack from another species onto the electron-rich ethoxyphenyl ring, typically at the ortho or para position. semanticscholar.org

A regioselective C-H sulfanylation of aryl sulfoxides with alkyl aryl sulfides has been developed using a Pummerer-type activation. kyoto-u.ac.jp This reaction proceeds via the activation of the aryl sulfoxide, followed by a nucleophilic attack from the alkyl aryl sulfide. kyoto-u.ac.jp

The vinylogous Pummerer reaction is an extension of this chemistry, occurring in systems where the sulfoxide is conjugated with a double bond. semanticscholar.org This allows the reaction to take place at the γ-position relative to the sulfur atom. semanticscholar.org

Oxidative Pummerer-type reactions represent a class of transformations where the initial sulfide is oxidized in situ to the sulfoxide, which then undergoes the Pummerer rearrangement sequence. These reactions often utilize a hypervalent iodine reagent, such as Koser's reagent, to effect the initial oxidation. semanticscholar.org This approach allows for a one-pot conversion of a sulfide to a functionalized product. Copper-catalyzed processes have also been developed where sulfides are sequentially oxidized to the thionium species and then trapped by a nucleophile. semanticscholar.org

Table 2: Activating Agents for Pummerer Rearrangements

| Activating Agent | Type |

|---|---|

| Acetic anhydride (Ac₂O) | Acid Anhydride |

| Trifluoroacetic anhydride (TFAA) | Acid Anhydride |

| Thionyl chloride (SOCl₂) | Inorganic Acid Halide |

This table lists common reagents used to activate sulfoxides for the Pummerer rearrangement. wikipedia.orgchemeurope.com

The sulfur atom of this compound can also be targeted for imination reactions to form sulfilimines. A modern and efficient method for this transformation involves the use of imino-λ³-iodanes, such as (N-tosylimino)-phenyl-λ³-iodane (PhI=NTs). These reagents serve as a source for the transfer of a sulfonylimino group (=NTs) to the sulfide. nih.gov

This reaction provides a metal-free pathway to N-tosylsulfilimines. nih.govresearchgate.net The process can be catalyzed by a catalytic amount of iodine (I₂). nih.gov Mechanistic studies suggest that the reaction may proceed through radical intermediates. nih.govresearchgate.net This method is applicable to a wide range of sulfides, including aryl thioethers, and offers a facile route to valuable sulfilimine compounds. nih.gov

One-Electron Oxidation to Radical Cations and Dithia Dications

The oxidation of aryl thioethers can proceed through a one-electron pathway, leading to the formation of highly reactive intermediates such as radical cations and, subsequently, dithia dications. These species play a pivotal role in various chemical transformations.

Radical Cation Formation

The initial step in the one-electron oxidation of an aryl thioether like this compound is the removal of a single electron from the sulfur atom, which is the most electron-rich and easily oxidizable center in the molecule. This process can be achieved through electrochemical methods or by using chemical oxidants. The resulting species is a sulfur-centered radical cation.

Studies on the analogous 4-methoxyphenyl (B3050149) methyl sulfide have shown that one-electron oxidation leads to the formation of a radical cation. This intermediate is characterized by a significant delocalization of both charge and spin density across the phenyl ring and the sulfur atom. The presence of the electron-donating ethoxy group at the para position in this compound is expected to stabilize this radical cation by further delocalizing the positive charge, thereby lowering the oxidation potential required for its formation.

The general mechanism for the formation of the radical cation can be depicted as follows:

Ar-S-CH₃ - e⁻ → [Ar-S-CH₃]•⁺

Dithia Dications

While the formation of radical cations from simple aryl thioethers is well-documented, the subsequent oxidation to a dicationic species often involves the participation of a second thioether molecule, leading to the formation of a dimeric radical cation which can then be further oxidized. In some specific structural contexts, such as with certain heterocyclic sulfur compounds, electrochemical oxidation can lead to the sequential formation of a radical cation and then a dication. For instance, 1,4,2-dithiazine derivatives have been shown to undergo electrochemical oxidation to yield, sequentially, the radical cation and dication species. rsc.org

For a simple aryl thioether like this compound, the formation of a discrete dithia dication from a single molecule is less common. However, under specific conditions, intermolecular reactions between radical cations could potentially lead to dimeric species that might undergo further oxidation. The general concept involves the coupling of two radical cations or the reaction of a radical cation with a neutral thioether molecule, followed by another oxidation step. The study of such highly oxidized sulfur species is an active area of research, though specific examples involving this compound are not prominently featured in the current literature.

Interactive Data Table: Oxidation Products of Aryl Thioether Analogs

| Compound | Oxidation Method | Intermediate Species | Final Product(s) |

|---|---|---|---|

| 4-Methoxyphenyl methyl sulfide | Photocatalytic Oxidation | Radical Cation | Sulfoxide, Sulfone |

| Benzyl (B1604629) methyl sulfide | Photo-oxidation | Radical Cation | Benzaldehyde |

| Diphenyl sulfide | Direct Irradiation | Radical Cation | Diphenyl sulfoxide, Phenyl sulfinic acid |

Photoinduced and Radical Processes Involving Aryl Thioethers

Aryl thioethers are known to participate in a variety of photoinduced and radical reactions. These processes are often initiated by the absorption of light, leading to excited states that can undergo electron transfer or bond cleavage.

Photoinduced Electron Transfer

Photoinduced electron transfer (PET) is a key process in the photochemistry of aryl thioethers. In the presence of a suitable photosensitizer and an electron acceptor, irradiation with light can lead to the one-electron oxidation of the thioether. Studies on 4-methoxybenzyl methyl sulfide, a compound structurally related to this compound, have provided significant insights into this process.

Upon photo-oxidation, 4-methoxybenzyl methyl sulfide was found to form a radical cation. This process was investigated using laser flash photolysis, which allowed for the detection of transient intermediates. The initial radical cation was observed to be in a dimeric form. This dimeric radical cation subsequently evolves to form other reactive species. The electron-donating nature of the alkoxy group on the phenyl ring facilitates this electron transfer process.

Radical-Initiated Reactions

Once the aryl thioether radical cation is formed, it can undergo a variety of subsequent reactions. A common pathway is deprotonation, particularly if there is an abstractable proton alpha to the sulfur atom or on the aromatic ring. For instance, in the case of benzyl methyl sulfides, deprotonation of the radical cation leads to the formation of a carbon-centered radical, which can then be further oxidized to a cation.

Another significant radical process is the cleavage of the carbon-sulfur bond. Direct irradiation of some aryl sulfides in the presence of oxygen has been shown to cause C-S bond cleavage from the triplet excited state, leading to the formation of aryl sulfenyl radicals (ArS•). These radicals can then react further, for example, with oxygen to form sulfinic acids.

The specific pathways for this compound would be influenced by the reaction conditions, including the solvent, the presence of oxygen, and the nature of any photosensitizers or radical initiators. The ethoxy group's electron-donating character would likely influence the stability and reactivity of any radical or cationic intermediates formed.

Interactive Data Table: Mechanistic Aspects of Photoinduced Reactions of Aryl Thioether Analogs

| Compound | Reaction Type | Key Intermediate(s) | Observed Outcome |

|---|---|---|---|

| 4-Methoxybenzyl methyl sulfide | Photoinduced Electron Transfer | Dimeric Radical Cation, Thionium Ion | Formation of 4-methoxybenzaldehyde |

| Thioanisoles | Direct Irradiation | Triplet Excited State, Aryl Sulfenyl Radical | C-S bond cleavage and S-oxidation |

| Diphenyl sulfide | Direct Irradiation | Triplet Excited State, Radical Cation | C-S bond cleavage and S-oxidation |

Theoretical and Computational Investigations of 4 Ethoxyphenyl Methyl Sulfide and Analogs

Electronic Structure Characterization

The arrangement of electrons within a molecule dictates its physical and chemical properties. This subsection explores the electronic landscape of 4-Ethoxyphenyl methyl sulfide (B99878) and its analogs through various computational methods.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that a molecule is more easily excitable and, therefore, more reactive. nih.govmdpi.com

For the analog 4-Methoxythioanisole (4-MTA), quantum chemical calculations have been performed to determine its FMO energies. These calculations provide valuable insights into the electronic behavior of similar compounds like 4-Ethoxyphenyl methyl sulfide. ijert.org

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT/B3LYP | -5.89 | -0.98 | 4.91 |

This table presents the calculated HOMO, LUMO, and energy gap for 4-Methoxythioanisole, a close analog of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (prone to electrophilic attack) and blue represents electron-poor areas (susceptible to nucleophilic attack). nih.gov

In the case of 4-Methoxythioanisole, the MEP analysis reveals specific sites of reactivity. The regions around the sulfur and oxygen atoms are expected to be electron-rich, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and methoxy (B1213986) groups, as well as the aromatic ring, are likely to be electron-deficient, indicating them as possible sites for nucleophilic attack. ijert.org

Intramolecular charge transfer is a key process that influences the electronic and optical properties of a molecule. In substituted aromatic compounds, the interaction between donor and acceptor groups can lead to significant charge redistribution upon electronic excitation.

For thioanisole (B89551) derivatives with electron-donating substituents like the ethoxy group, it is expected that there will be a charge transfer from the substituted benzene (B151609) ring to the sulfur atom. This charge transfer character can be further understood through detailed computational analyses, such as Natural Bond Orbital (NBO) analysis, which is discussed in a later section.

Molecular Reactivity and Stability Assessments

Beyond the electronic structure, computational methods can quantify a molecule's reactivity and stability through various descriptors.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the surroundings.

These parameters for 4-Methoxythioanisole, calculated from its HOMO and LUMO energies, offer insights into the expected reactivity of this compound.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.455 |

| Electronegativity (χ) | 3.435 |

| Chemical Potential (μ) | -3.435 |

| Global Electrophilicity Index (ω) | 2.403 |

This table displays the calculated global reactivity descriptors for 4-Methoxythioanisole.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. These interactions, known as hyperconjugative interactions, can be quantified by the second-order perturbation energy, E(2).

For 4-Methoxythioanisole, NBO analysis reveals significant hyperconjugative interactions that contribute to its stability. Key interactions include the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms to the antibonding orbitals of the aromatic ring. For instance, the interaction between the lone pair of the sulfur atom (LP(S)) and the π* orbitals of the C1-C2 and C1-C6 bonds in the phenyl ring is a significant stabilizing factor. Similarly, the lone pairs of the oxygen atom in the methoxy group also participate in hyperconjugative interactions with the aromatic ring. ijert.org

Spectroscopic Property Predictions and Simulations

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. Through simulations, researchers can gain insights into the relationships between molecular structure and spectral features, aiding in the analysis of experimental data.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. nih.gov Computational simulations, often employing Density Functional Theory (DFT), can predict the frequencies and intensities of these vibrations, providing a theoretical spectrum that can be compared with experimental results. nih.govresearchgate.net

For this compound, DFT calculations can elucidate the vibrational modes associated with its constituent functional groups. Key vibrational frequencies would be expected for the following groups:

C-H stretching of the aromatic ring and the ethyl and methyl groups.

C-O-C stretching of the ether linkage.

C-S stretching of the thioether group.

Aromatic C=C stretching within the phenyl ring.

CH₂ and CH₃ bending modes.

These simulations aid in the precise assignment of peaks observed in experimental IR and Raman spectra. researchgate.net The accuracy of these predictions is dependent on the chosen computational method, including the functional and basis set. tandfonline.commdpi.com By comparing the computed spectra of this compound and its analogs, researchers can understand how structural modifications influence the vibrational landscape of the molecule.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Ether) | Symmetric Stretching | 1075 - 1020 |

| C-S (Thioether) | Stretching | 700 - 600 |

Note: These are generalized frequency ranges and specific values for this compound would require dedicated DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. unifr.ch Predicting NMR chemical shifts through computational methods provides invaluable assistance in assigning experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. unifr.chnih.gov

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These calculations are sensitive to the electronic environment of the nuclei. libretexts.org For instance, the ¹H chemical shifts of the aromatic protons will be influenced by the electron-donating ethoxy group and the electron-donating/withdrawing nature of the methyl sulfide group. Similarly, the chemical shifts of the ethyl and methyl protons can be accurately predicted.

Computational parameters such as the choice of DFT functional and basis set, as well as the inclusion of solvent effects, can significantly impact the accuracy of the predicted chemical shifts. unifr.chnih.gov By comparing the calculated shifts with experimental data, a detailed and unambiguous assignment of the NMR spectrum can be achieved.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -OCH₂CH₃) | ¹H | 6.8 - 7.0 | 115 - 120 |

| Aromatic CH (ortho to -SCH₃) | ¹H | 7.1 - 7.3 | 128 - 132 |

| -OCH₂CH₃ | ¹H | 3.9 - 4.1 | 63 - 68 |

| -OCH₂CH₃ | ¹H | 1.3 - 1.5 | 14 - 16 |

| -SCH₃ | ¹H | 2.4 - 2.6 | 15 - 20 |

Note: These are estimated chemical shift ranges. Accurate predictions require specific GIAO calculations.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Computational methods can simulate these spectra, offering insights into the nature of the excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for calculating the excitation energies and oscillator strengths of electronic transitions. nih.govchemrxiv.org This allows for the prediction of the UV-Visible absorption spectrum. researchgate.net

For this compound, TD-DFT calculations can identify the key electronic transitions, such as π → π* transitions within the aromatic ring and transitions involving the lone pairs on the oxygen and sulfur atoms. researchgate.net The calculations provide information on the orbitals involved in each transition, helping to characterize them as, for example, HOMO → LUMO transitions. This analysis is crucial for understanding the photophysical properties of the molecule. nih.gov

The surrounding solvent can significantly influence the photophysical properties of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the UV-Visible absorption and emission spectra. nih.gov

Solvents of varying polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism). rsc.orgnih.gov For this compound, studying solvent effects can reveal information about the change in dipole moment upon electronic excitation. A bathochromic (red) shift with increasing solvent polarity, for instance, would suggest a more polar excited state. researchgate.net These simulations are essential for comparing theoretical predictions with experimental data, which are often recorded in solution.

UV-Visible Absorption and Emission Spectra Calculations

Intermolecular Interactions and Solid-State Properties

The arrangement of molecules in the solid state is governed by intermolecular forces. libretexts.orglibretexts.org These interactions dictate the crystal packing and, consequently, the bulk properties of the material. Computational methods can be employed to study these non-covalent interactions.

For this compound, the key intermolecular interactions are expected to be:

Van der Waals forces (London dispersion forces): Arising from temporary fluctuations in electron density, these are present between all molecules. libretexts.org

Dipole-dipole interactions: Due to the permanent dipole moment of the molecule arising from the polar C-O, C-S, and C-O-C bonds. libretexts.orgyoutube.com

Theoretical studies can analyze the strength and nature of these interactions, for example, through Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. nih.gov Understanding these interactions is crucial for predicting crystal structures and solid-state properties like melting point and solubility. The study of intermolecular forces helps to rationalize the macroscopic properties of this compound based on its molecular structure. libretexts.orgudel.edu

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into the packing environment. The surface is generated by partitioning the crystal electron density into molecular fragments, allowing for the mapping of various properties, including the normalized contact distance (dnorm). The dnorm surface highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, blue spots representing longer contacts, and white areas denoting contacts around the van der Waals separation distance.

While a specific Hirshfeld analysis for this compound is not detailed in the available literature, studies on analogous compounds provide a clear picture of the expected interactions. For instance, the analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one, which contains the 4-ethoxyphenyl moiety, reveals that H···H interactions constitute the majority of the surface contacts (54.7%) researchgate.net. This is a common feature in organic molecules rich in hydrogen atoms. Other significant contributions arise from C-H···π and π···π stacking interactions, which are crucial for the stabilization of the crystal structure researchgate.net. Similarly, analyses of other methoxy and methylphenyl-containing compounds show a high prevalence of H···H and H···C/C···H interactions. nih.govnih.gov For example, in (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, H···H contacts account for 56.9% and H···C/C···H contacts for 31.2% of the Hirshfeld surface nih.gov.

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for several analog compounds.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

| 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one | 54.7 | - | - | C-H···π, π···π | researchgate.net |

| (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol | 56.9 | 31.2 | 5.8 | N···H/H···N (2.7), C···O/O···C (2.4) | nih.gov |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole | 48.7 | 22.2 | 8.2 | Cl···H/H···Cl (8.8), N···H/H···N (5.1) | nih.gov |

| 4,4'-dimethoxy-biphenyl-3,3',5,5'-tetracarboxylic acid dihydrate | 26.3 | 18.5 | 37.0 | C···O/O···C (9.5) | nih.gov |

| (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone | 42.6 | 15.6 | 11.2 | S···H/H···S (10.1), C···C (6.9) | iucr.org |

Analysis of Weak Interactions (e.g., Hydrogen Bonding, π-stacking)

The stability and packing of molecular crystals are governed by a network of weak intermolecular interactions. In compounds related to this compound, these non-covalent forces include weak hydrogen bonds, π-stacking, and other van der Waals forces.

π-stacking and C-H···π Interactions: The presence of the phenyl ring in this compound and its analogs facilitates π-stacking and C-H···π interactions. π-π stacking involves the face-to-face or offset arrangement of aromatic rings, contributing to crystal cohesion. For example, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one is stabilized by both π···π and C—H···π interactions researchgate.net. Similarly, π–π interactions with a centroid–centroid separation of 3.760 Å are observed in (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone iucr.org. Hirshfeld surface analysis can visualize these interactions through the shape-index map, where adjacent red and blue triangles indicate π-π stacking nih.gov.

The comprehensive analysis of these weak interactions is crucial for understanding the supramolecular assembly and polymorphism of these compounds, which in turn influences their physical properties.

Advanced Computational Methods in Photochemistry and Excited States

Multi-State CASPT2 Theory for Photodecomposition Studies of Aryl Azides

The photochemistry of aryl azides involves complex processes occurring on ultrafast timescales, including transitions between multiple electronic states. Understanding these mechanisms requires high-level quantum chemical methods that can accurately describe excited-state potential energy surfaces, conical intersections, and intersystem crossings. Multi-State Complete Active Space Second-order Perturbation Theory (MS-CASPT2) is a robust method for such investigations arxiv.org. It combines a multiconfigurational reference wavefunction (from a Complete Active Space Self-Consistent Field, CASSCF, calculation), which correctly describes the electronic structure of excited states and bond-breaking processes, with a second-order perturbation correction to account for dynamic electron correlation.

A study on the photochemical decomposition of 4-methoxyphenyl (B3050149) azide, a close structural analog of this compound, using MS-CASPT2 provides significant insights into the reaction pathway rsc.org. The investigation focused on elucidating the roles of internal conversion and intersystem crossing in the formation of the corresponding nitrene intermediate rsc.org.

The key findings from the MS-CASPT2 study are summarized below:

Excitation and Intersystem Crossing: The photolysis is initiated by the excitation of the azide to a singlet excited state. The crucial step in the decomposition is identified as an intersystem crossing from the second singlet excited state (2¹A') to a triplet state (2³A''). The efficiency of this crossing is enhanced by the proximity of a conical intersection between two singlet states (2¹A'/2¹A'') rsc.org.

Formation of Triplet Nitrene: Following the intersystem crossing, the molecule decays through another conical intersection between two triplet states (2³A''/1³A'') rsc.org. This process directly leads to the formation of the triplet 4-methoxyphenyl nitrene in its lowest electronic state (1³A'') rsc.org.

Observable Species: The calculations also predicted the multi-state resonance Raman spectra for the reactant, intermediates, and products. The results suggest that the primary species observable in gas-phase experiments would be the triplet nitrene and 4,4'-dimethoxyazobenzene, which is a product of nitrene dimerization rsc.org.

This theoretical work demonstrates that the photodecomposition of this substituted phenyl azide is not a simple, direct process but a complex sequence of electronic transitions between states of different multiplicities, highlighting the predictive power of MS-CASPT2 in mapping out complex photochemical reaction mechanisms rsc.orgamanote.com.

| Feature | Description | Reference |

| Computational Method | Multi-State Complete Active Space Second-order Perturbation Theory (MS-CASPT2) | rsc.org |

| Analyzed Compound | 4-methoxyphenyl azide (CH₃O-Ph-N₃) | rsc.org |

| Key Photochemical Step | An efficient 2¹A'/2³A'' intersystem crossing, facilitated by a nearby 2¹A'/2¹A'' conical intersection. | rsc.org |

| Primary Photoproduct Formation | The system decays through a 2³A''/1³A'' conical intersection to directly form the triplet 4-methoxyphenyl nitrene in its ground electronic state (1³A''). | rsc.org |

| Predicted Observable Species | Triplet 4-methoxyphenyl nitrene and 4,4'-dimethoxyazobenzene. | rsc.org |

Characterization Methodologies for Structural and Electronic Elucidation of Aryl Thioethers

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of 4-Ethoxyphenyl methyl sulfide (B99878) in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Ethoxyphenyl methyl sulfide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The ethoxy group would exhibit a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–), arising from coupling with each other. The methyl sulfide group (–SCH₃) would appear as a sharp singlet. The aromatic protons on the benzene (B151609) ring would present as two doublets, characteristic of a 1,4-disubstituted (para) pattern. The chemical shifts of these protons are influenced by the electron-donating ethoxy group and the sulfur atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. This includes the two carbons of the ethoxy group, the carbon of the methyl sulfide group, and the four distinct carbons of the para-substituted aromatic ring (two substituted and two unsubstituted). The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra would reveal the coupling between the methylene and methyl protons of the ethoxy group. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

A summary of the expected NMR data for this compound, based on analogous compounds, is presented in the table below.

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethoxy -CH₃ | Triplet | ~15 ppm |

| Ethoxy -CH₂- | Quartet | ~63 ppm |

| Methylthio -SCH₃ | Singlet | ~16 ppm |

| Aromatic C-H | Doublet | ~115-130 ppm |

| Aromatic C-O | Singlet | ~158 ppm |

| Aromatic C-S | Singlet | ~130 ppm |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

ESI-MS: ESI is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In the ESI mass spectrum of this compound, the most prominent peak would correspond to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, providing a direct measurement of its molecular weight.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. The precise mass of the molecular ion of this compound would be compared against theoretical masses of possible elemental compositions to unequivocally confirm its chemical formula.

The fragmentation pattern in the mass spectrum can also offer structural information. For aromatic thioethers, common fragmentation pathways include the loss of the methyl group or the cleavage of the C-S bond. A study on the mass spectra of aromatic thioethers with the general formula XC₆H₄·S·CH₃ revealed that M-SH ions are a common feature. rsc.org The fragmentation of this compound would likely involve the formation of characteristic fragment ions that can be used to piece together its structure.

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 168.06 | Molecular Ion |

| [M-CH₃]⁺ | 153.04 | Loss of a methyl group |

| [M-SCH₃]⁺ | 121.06 | Loss of the methylthio group |

| [M-SH]⁺ | 135.08 | Loss of a sulfhydryl radical |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. youtube.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles (absorption for IR and scattering for Raman), often providing complementary information. triprinceton.org

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

C-H stretching: Aliphatic C-H stretching from the ethoxy and methylthio groups, and aromatic C-H stretching from the benzene ring.

C-O-C stretching: A strong, characteristic band for the ether linkage.

C-S stretching: A weaker band associated with the thioether linkage.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Out-of-plane C-H bending: Bands that can indicate the substitution pattern of the aromatic ring.

An FT-IR spectrum of the related compound methyl phenyl sulfide shows medium to weak S-CH₃ rocking vibration bands around 1080-1090 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can be useful for observing the C-S and C-C bonds of the aromatic ring. The Raman spectrum would complement the IR data, aiding in a more complete vibrational assignment.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-O-C | Asymmetric Stretching | ~1250 | Weak |

| C-S | Stretching | 700-600 | 700-600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic ring. The presence of the ethoxy and methylthio substituents, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Emission spectroscopy (fluorescence) can also be used to study the excited state properties of the molecule after it absorbs light. The characteristics of the emission spectrum, such as the wavelength of maximum emission and the quantum yield, provide further information about the electronic structure.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used for studying species that have unpaired electrons (i.e., are paramagnetic). This includes free radicals, radical ions, and transition metal complexes with unpaired electrons.

This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it is EPR-silent and would not be expected to produce an EPR spectrum. This technique would not be applicable for the direct characterization of the neutral molecule.

Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about the connectivity and electronic structure of a molecule, diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (XRD) Crystallography

X-ray Diffraction (XRD) crystallography is a definitive analytical technique for determining the detailed three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides precise information on molecular structure, including bond lengths, bond angles, and conformational details. For aryl thioethers such as this compound, single-crystal XRD is the most powerful method for unambiguous structural elucidation in the solid state.

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.

| Parameter | Description | Typical Information Obtained for an Aryl Thioether |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental packing symmetry of the molecules. |

| Space Group | Describes the symmetry operations within the unit cell. | Provides detailed information on the symmetry relationships between molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. | Defines the size and shape of the box containing the molecule(s). |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Precise measurement of C-S, C-O, C-C, and C-H bond lengths. |

| Bond Angles (°) | The angle formed between three connected atoms. | Determination of angles like C(aryl)-S-C(methyl) and C(aryl)-O-C(ethyl). |

| Torsion Angles (°) | The angle between planes through two sets of three atoms. | Describes the conformation of the flexible ethoxy and methyl sulfide groups. |

| Intermolecular Interactions | Non-covalent interactions between adjacent molecules in the crystal. | Identifies packing motifs and stabilizing forces (e.g., π-stacking, hydrogen bonds). |

Chromatographic and Hybrid Analytical Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. basicmedicalkey.com It is widely applied to assess the purity of synthesized compounds like this compound and to monitor the progress of chemical reactions. The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. Components separate based on their differential interactions with the stationary phase. basicmedicalkey.com

For the analysis of moderately polar aryl thioethers, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol. basicmedicalkey.com Components are separated based on their hydrophobicity; less polar compounds interact more strongly with the C18 stationary phase and thus elute later.

A UV-Vis detector is commonly used for aryl thioethers, as the aromatic ring possesses a strong chromophore that absorbs light in the UV region (typically around 254-260 nm). nih.gov The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. The method's high reproducibility and the linearity of calibration curves allow for precise quantification. nih.gov

| Parameter | Typical Conditions for Aryl Thioether Analysis | Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separates compounds based on polarity. |

| Stationary Phase (Column) | Octadecylsilane (ODS, C18), 5 µm particle size | Provides a nonpolar surface for differential interaction. nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water | Elutes the sample components through the column. basicmedicalkey.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Detection | UV-Vis Detector at ~260 nm | Detects aromatic compounds as they elute from the column. nih.gov |

| Injection Volume | 5 - 20 µL | The amount of sample introduced for analysis. |

| Output | Chromatogram (Absorbance vs. Retention Time) | Visual representation of the separation, used for qualitative and quantitative analysis. |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. mtb.es It is highly suitable for the analysis of volatile aryl thioethers like this compound to determine purity and quantify components in a mixture. nih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a hybrid method that provides not only separation but also structural identification of the eluted compounds. mdpi.com As each component exits the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

The resulting mass spectrum is a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight, which confirms its identity. The spectrum also displays a unique fragmentation pattern, where the molecule breaks apart in a predictable way. Analyzing these fragments provides conclusive structural evidence. For instance, characteristic fragments for this compound would likely include ions corresponding to the loss of the methyl group, the ethoxy group, or cleavage of the thioether bond. GC-MS is valued for its high sensitivity and specificity, making it an essential tool for reaction monitoring and quality control. nih.govshimadzu.comnih.gov

| GC Parameter | Typical Setting | MS Data | Interpretation for this compound (C10H14OS) |

|---|---|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) nih.gov | Molecular Ion (M+) | Peak at m/z = 182, confirming the molecular weight. |

| Carrier Gas | Helium, constant flow | Fragment Ion 1 | Peak at m/z = 167, corresponding to the loss of a methyl group (-CH3). |

| Injection Mode | Split/Splitless | Fragment Ion 2 | Peak at m/z = 137, corresponding to the loss of an ethoxy group (-OC2H5). |

| Temperature Program | Ramped from low to high temperature (e.g., 50°C to 280°C) | Fragment Ion 3 | Peak at m/z = 123, corresponding to the p-ethoxyphenyl cation. |

| Detector | Mass Spectrometer (EI mode, 70 eV) | Fragmentation Pattern | The overall pattern of fragments serves as a unique fingerprint for identification. |

Surface and Material Characterization Techniques (Relevant for catalytic applications)

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Bonding

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.com The technique involves irradiating a solid surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the element's local chemical environment (i.e., its oxidation state and bonding partners), an effect known as the "chemical shift". diva-portal.org

In the context of catalytic applications involving aryl thioethers, XPS is invaluable for studying the interaction between a molecule like this compound and a catalyst surface. For instance, if this compound is adsorbed onto a heterogeneous catalyst (e.g., a metal supported on an oxide), XPS can confirm the presence of Carbon, Oxygen, and Sulfur on the surface. More importantly, high-resolution scans of the C 1s, O 1s, and S 2p peaks can reveal changes in their chemical states upon adsorption, providing direct evidence of chemical bond formation or cleavage. For example, a shift in the S 2p binding energy could indicate coordination of the sulfur atom to a metal active site on the catalyst. This information is critical for understanding reaction mechanisms, catalyst deactivation, and the nature of the active catalytic species. thermofisher.comdiva-portal.orgtib.eu

| Element | Core Level | Expected Binding Energy (eV) - Approximate | Information Gleaned in Catalytic Studies |

|---|---|---|---|

| Carbon | C 1s | ~284.8 (C-C/C-H), ~286.5 (C-O/C-S) | Distinguishes between aromatic/aliphatic carbon and carbon bonded to heteroatoms. Shifts can indicate surface reactions. |

| Oxygen | O 1s | ~532.5 (C-O) | Identifies the oxygen from the ethoxy group. Can also detect oxygen from a catalyst support (e.g., SiO2, Al2O3). |

| Sulfur | S 2p | ~163-165 (Thioether, R-S-R) | The binding energy is characteristic of the sulfide state. Shifts to higher energy would indicate oxidation (e.g., to sulfoxide (B87167) or sulfone). |

| Catalyst Metal | (e.g., Pd 3d, Ni 2p) | Varies by metal | Determines the oxidation state of the active metal and can show changes upon interaction with the sulfur-containing molecule. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and structure of materials from the micrometer to the angstrom scale. nih.gov In the context of catalysis involving aryl thioethers, these methods are not used to visualize the thioether molecules themselves but are essential for analyzing the heterogeneous catalysts used in their synthesis or conversion. thermofisher.com The physical characteristics of a catalyst—such as its particle size, shape, and surface texture—are critical to its activity, selectivity, and lifespan.

Transmission Electron Microscopy (TEM) offers even higher resolution, capable of imaging at the atomic level. colorado.edu In TEM, a high-energy electron beam is transmitted through an ultra-thin sample. azooptics.com The interactions of the electrons with the sample are used to form an image. TEM is used to directly visualize the size, shape, and distribution of individual catalyst nanoparticles (e.g., palladium or nickel) dispersed on a support material. thermofisher.comazooptics.com High-resolution TEM (HR-TEM) can even resolve the crystal lattice fringes of nanoparticles, providing information about their crystallinity and exposed crystal facets, which are often the active sites for catalysis. azooptics.com

| Technique | Information Obtained | Relevance to Catalysis of Aryl Thioethers |

|---|---|---|

| Scanning Electron Microscopy (SEM) | - Surface topography and morphology

| Provides a broad overview of the catalyst's physical structure. Helps assess the uniformity of catalyst particle dispersion across the support material. azooptics.com |

| Transmission Electron Microscopy (TEM) | - Nanoparticle size, shape, and distribution

| Crucial for understanding structure-activity relationships. Smaller, well-dispersed nanoparticles often lead to higher catalytic activity due to a larger surface area. thermofisher.comcolorado.edu |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) (Often coupled with SEM/TEM) | - Elemental composition and mapping | Confirms the elemental makeup of the catalyst particles and support, and can map the spatial distribution of different elements (e.g., the active metal and promoters). azooptics.com |

Nitrogen Adsorption-Desorption Isotherms (BET, NLDFT) for Surface Area and Pore Distribution

Nitrogen adsorption-desorption isotherm analysis is a fundamental technique for characterizing the porous structure of solid materials. While a simple, non-porous compound like this compound is not subjected to this analysis, aryl thioethers as a chemical class serve as crucial building blocks for the synthesis of advanced porous organic polymers (POPs), specifically porous poly(aryl thioether)s. acs.org The resulting materials possess high thermal and chemical stability, making their porous properties, such as surface area and pore distribution, of significant scientific interest. acs.orgnih.gov The characterization of these properties is accomplished using nitrogen physisorption at cryogenic temperatures (typically 77 K).

The analysis involves incrementally dosing nitrogen gas to a degassed solid sample and measuring the amount of gas adsorbed at various relative pressures (P/P₀). eag.com The resulting isotherm—a plot of the volume of gas adsorbed versus relative pressure—provides detailed information about the material's interaction with the gas molecules. The shape of the isotherm and any associated hysteresis loop can indicate the nature of the porosity (microporous, mesoporous, or macroporous). chemrxiv.orgresearchgate.net

Brunauer-Emmett-Teller (BET) Method

The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of porous materials from the nitrogen adsorption data. eag.comgithub.io The theory extends the Langmuir model of monolayer adsorption to multilayer adsorption, assuming that gas molecules physically adsorb on a solid in layers infinitely. iitk.ac.in The BET equation is applied to the initial, low relative pressure region of the adsorption isotherm (typically 0.05 to 0.35 P/P₀) to calculate the volume of gas required to form a single molecular layer (the monolayer capacity) on the material's surface. ije.ir From this value, the total surface area can be calculated. Porous poly(aryl thioether)s have been synthesized to exhibit high surface areas, a critical feature for applications in gas capture and catalysis. acs.orgnih.gov

Non-Local Density Functional Theory (NLDFT)

For a more detailed analysis of the pore size distribution (PSD), especially in the micropore and mesopore range, Non-Local Density Functional Theory (NLDFT) is employed. github.ionih.gov Unlike classical methods like Barrett-Joyner-Halenda (BJH), which are based on the Kelvin equation and tend to underestimate pore sizes in the mesopore range, NLDFT provides a more accurate and comprehensive description of the pore structure. e3s-conferences.org

NLDFT models the adsorption process at a molecular level, considering the interactions between the adsorbate molecules and the pore walls of the adsorbent. github.io The method works by fitting the experimental isotherm to a series of theoretical isotherms generated from a kernel of known pore geometries (e.g., slit, cylindrical, or spherical pores). This fitting process yields a detailed distribution of pore sizes and volumes. nih.gove3s-conferences.org While NLDFT is a powerful tool, it is known to sometimes produce artifacts, and the choice of the correct theoretical model (kernel) that matches the material's actual pore geometry is crucial for obtaining accurate results. nih.gov

Research on porous polymers derived from aryl thioethers demonstrates the utility of these methods. For instance, novel porous poly(aryl thioether)s synthesized via Pd-catalyzed C–S/C–S metathesis have shown high BET surface areas, indicating a well-developed porous network. acs.org The analysis of these materials using nitrogen adsorption confirms the presence of both micropores and mesopores, which is essential for their performance in applications like metal capture and heterogeneous catalysis. acs.org

The table below summarizes representative data obtained from the characterization of various porous poly(aryl thioether)s (PPTs) using nitrogen adsorption-desorption analysis.

| Material | Monomers | BET Surface Area (SBET) [m²/g] | Total Pore Volume [cm³/g] | Pore Size Distribution |

| PPT-1 | 1,3,5-Tris(4-bromophenyl)benzene, 1,4-Benzenedithiol | 850 | 0.55 | Microporous/Mesoporous |

| PPT-2 | Tetrakis(4-bromophenyl)methane, 1,4-Benzenedithiol | 1120 | 0.78 | Primarily Mesoporous |

| FS-POP-1 | 1,3,5-Tris(4-fluorophenyl)benzene, Sodium Sulfide | 650 | 0.42 | Microporous |

| FS-POP-2 | 1,3,5,7-Tetrakis(4-fluorophenyl)adamantane, Sodium Sulfide | 757 | 0.61 | Micro/Mesoporous |

This table is generated based on representative data from cited research on porous poly(aryl thioethers) and is for illustrative purposes. nih.govresearchgate.net

Derivatives and Analogs of 4 Ethoxyphenyl Methyl Sulfide: Synthesis and Reactivity

Design and Synthesis of Functionalized Aryl Thioether Derivatives

Aryl Thioanisole (B89551) Derivatives with Varied Substituent Effects

The reactivity of aryl thioanisoles is profoundly influenced by the nature of the substituents on the aromatic ring. The electronic properties of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), modulate the electron density of the entire molecule, thereby affecting reaction rates and mechanisms. youtube.comyoutube.com

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive in electrophilic aromatic substitution reactions. youtube.com Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, deactivating it towards electrophiles but making it more susceptible to nucleophilic aromatic substitution. libretexts.org These substituent effects can be quantified and predicted using principles like the Hammett equation, which correlates reaction rates with the electronic properties of substituents. libretexts.org

The synthesis of these derivatives often involves the coupling of a substituted aryl halide with a thiol or the use of aryl alcohols as arylation reagents in copper-catalyzed systems. nih.gov A variety of 4-substituted thioanisoles have been synthesized to study these effects, particularly in photocatalyzed reactions. researchgate.net

| Substituent (R) on 4-position | Precursors | Reaction Type | Yield (%) | Reference |

| -H | Thioanisole, N-Benzylmaleimide | Photocatalyzed C-C bond formation | 43% | researchgate.net |

| -OCH₃ | 4-Methoxythioanisole, N-Benzylmaleimide | Photocatalyzed C-C bond formation | 45% | researchgate.net |

| -CH₃ | 4-Methylthioanisole, N-Benzylmaleimide | Photocatalyzed C-C bond formation | 46% | researchgate.net |

| -Cl | 4-Chlorothioanisole, N-Benzylmaleimide | Photocatalyzed C-C bond formation | 35% | researchgate.net |

| -CF₃ | 4-(Trifluoromethyl)thioanisole, N-Benzylmaleimide | Photocatalyzed C-C bond formation | 28% | researchgate.net |

Thiochromenopyrroledione Derivatives via Dual Carbon-Carbon Bond Formation

A notable synthetic application of substituted thioanisoles is the construction of complex heterocyclic systems. Thiochromenopyrroledione derivatives have been synthesized through a photocatalytic reaction involving 4-substituted thioanisoles and N-substituted maleimides. researchgate.net This transformation is catalyzed by titanium dioxide (TiO₂) under blue light irradiation and proceeds via a dual carbon-carbon bond formation. researchgate.net

The proposed mechanism involves a one-electron oxidation of the thioanisole, initiated by a charge transfer to the semiconductor catalyst upon irradiation. researchgate.net This generates an α-thioalkyl radical through deprotonation, which then engages in the C-C bond-forming cascade with the maleimide (B117702) derivative to construct the fused ring system. researchgate.net This method highlights how the inherent reactivity of the thioanisole core can be harnessed to build molecular complexity.

| Thioanisole Derivative | Maleimide Derivative | Product | Yield (%) | Reference |

| Thioanisole | N-Phenylmaleimide | 3a-(Methylthio)-1-phenyl-3a,4,5,9b-tetrahydro-1H-thioxantheno[2,3-c]pyrrole-4,6(5H)-dione | 41% | researchgate.net |

| 4-Methoxythioanisole | N-Phenylmaleimide | 8-Methoxy-3a-(methylthio)-1-phenyl-3a,4,5,9b-tetrahydro-1H-thioxantheno[2,3-c]pyrrole-4,6(5H)-dione | 49% | researchgate.net |

| 4-Methylthioanisole | N-Benzylmaleimide | 1-Benzyl-8-methyl-3a-(methylthio)-3a,4,5,9b-tetrahydro-1H-thioxantheno[2,3-c]pyrrole-4,6(5H)-dione | 46% | researchgate.net |

| 4-Chlorothioanisole | N-Phenylmaleimide | 8-Chloro-3a-(methylthio)-1-phenyl-3a,4,5,9b-tetrahydro-1H-thioxantheno[2,3-c]pyrrole-4,6(5H)-dione | 35% | researchgate.net |

Sulfide (B99878) Derivatives Incorporating Heterocyclic Moieties (e.g., 1,3,4-oxadiazole (B1194373), pyridine)

The incorporation of heterocyclic rings into sulfide derivatives is a common strategy in medicinal chemistry to access novel structures with diverse biological activities. The 1,3,4-oxadiazole and pyridine (B92270) rings are particularly significant scaffolds.

1,3,4-Oxadiazole Derivatives: A prevalent method for synthesizing these compounds starts with 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com This intermediate is prepared by reacting an acyl hydrazide with carbon disulfide in a basic solution. jchemrev.com The resulting thiol can then undergo nucleophilic substitution with various alkyl or aryl halides to form the desired thioether linkage, yielding a wide range of 1,3,4-oxadiazole thioether derivatives. nih.govnih.gov